molecular formula C19H24N4O4 B13484148 2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione

Katalognummer: B13484148
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: HRCWHEMZDYQRAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole moiety, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, starting with the preparation of the piperidine and isoindole intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or functional effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C19H24N4O4

Molekulargewicht

372.4 g/mol

IUPAC-Name

2-(2,6-dioxopiperidin-3-yl)-5-[3-(propan-2-ylamino)propylamino]isoindole-1,3-dione

InChI

InChI=1S/C19H24N4O4/c1-11(2)20-8-3-9-21-12-4-5-13-14(10-12)19(27)23(18(13)26)15-6-7-16(24)22-17(15)25/h4-5,10-11,15,20-21H,3,6-9H2,1-2H3,(H,22,24,25)

InChI-Schlüssel

HRCWHEMZDYQRAX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.